4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride
Description
4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride is a piperidine derivative featuring a cyclopropylmethyl-substituted imidazole ring. Piperidines are six-membered heterocyclic compounds with a nitrogen atom, widely utilized in pharmaceutical research due to their structural versatility and bioactivity, particularly in analgesia and central nervous system (CNS) targeting . This compound is synthesized via multistep reactions, often involving cyclopropane derivatives and piperidine intermediates, as exemplified by CymitQuimica’s discontinued product listings . Its dihydrochloride salt form enhances solubility and stability, critical for preclinical studies.
Properties
IUPAC Name |
4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-2-10(1)9-15-8-7-14-12(15)11-3-5-13-6-4-11;;/h7-8,10-11,13H,1-6,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJJTVAHDHJOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C2C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Key Intermediate: 1-(cyclopropylmethyl)-1H-imidazole
The synthesis of the cyclopropyl-substituted imidazole moiety is a crucial step. According to experimental procedures, 4-cyclopropyl-1H-imidazole can be prepared and used as a building block for further functionalization.
A representative method involves the reaction of cyclopropane carboxaldehyde with tosylmethyl isocyanide in ethanol, followed by treatment with ammonia/methanol under elevated temperature (100 °C) in a sealed vessel to yield the cyclopropyl-imidazole derivative. The crude product is purified by preparative liquid chromatography.
Another approach involves the coupling of 4-cyclopropyl-1H-imidazole with various aromatic acids or halides using palladium-catalyzed cross-coupling reactions to introduce further substituents.
Formation of the Piperidine-Imidazole Core
The core structure linking the piperidine ring to the imidazole is typically formed via nucleophilic substitution or palladium-catalyzed coupling reactions:
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are commonly employed to attach heteroaryl groups to piperidine derivatives. For example, the use of bis(diphenylphosphino)ferrocene palladium(II) dichloride in 1,4-dioxane/water with potassium carbonate as a base at 80 °C under inert atmosphere facilitates the coupling of boronate esters with bromo-substituted piperidine intermediates.
Reaction conditions typically involve heating at 80–100 °C for several hours (4 h to overnight), followed by workup with aqueous bases and organic solvent extraction. The crude products are purified by preparative HPLC or column chromatography.
Introduction of the Cyclopropylmethyl Group
The cyclopropylmethyl substituent on the imidazole nitrogen is introduced either by alkylation or by using cyclopropylmethyl-substituted imidazole intermediates. Alkylation reactions are carried out under mild conditions using alkyl halides or related reagents in the presence of bases.
Alternatively, palladium-catalyzed cross-coupling of cyclopropyl-substituted pyrazole or imidazole boronate esters with halogenated piperidine derivatives is an effective strategy to install the cyclopropylmethyl-imidazole moiety onto the piperidine ring.
Conversion to the Dihydrochloride Salt
The free base of 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or acetonitrile). This step improves the compound’s stability, solubility, and handling properties.
Typical procedures involve dissolving the free base in solvent, adding a stoichiometric or slight excess amount of HCl gas or hydrochloric acid solution, followed by precipitation or crystallization of the dihydrochloride salt.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
The palladium-catalyzed cross-coupling reactions are sensitive to the choice of ligand, base, and solvent. Using bis(diphenylphosphino)ferrocene (dppf) ligands and potassium carbonate base in 1,4-dioxane/water mixtures under nitrogen atmosphere enhances yields and purity.
Microwave-assisted heating at 100 °C has been reported to reduce reaction times significantly (to 1.5 h) while maintaining high yields (~69%).
Purification by preparative HPLC or silica gel chromatography is essential to isolate the target compound with high purity, especially after cross-coupling steps.
The formation of the dihydrochloride salt improves the compound’s physicochemical properties, facilitating its use in further pharmacological studies.
Chemical Reactions Analysis
Types of Reactions
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
This compound has been investigated primarily for its role as a pharmacological agent. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for several therapeutic applications.
Modulation of Biological Pathways
Research indicates that derivatives of piperidine compounds, including 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride, can act as modulators of key signaling pathways. For instance, compounds in this class have been explored for their ability to inhibit the Janus kinase (JAK) pathway, which is crucial in several inflammatory and autoimmune diseases .
Anticancer Activity
The compound has shown promise in inhibiting pathways associated with cancer progression. Specifically, derivatives have been noted for their potential as Sonic Hedgehog (SHH) pathway inhibitors, which are implicated in various cancers such as basal cell carcinoma and medulloblastoma . The modulation of this pathway could lead to the development of new cancer therapies.
Table 1: Summary of Research Findings on 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine Dihydrochloride
Case Study 1: JAK Inhibition
In a study published regarding piperidine derivatives, 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride was identified as a selective inhibitor of JAK enzymes. This study demonstrated that the compound effectively reduced pro-inflammatory cytokine levels in vitro, suggesting its potential application in treating autoimmune disorders.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of similar piperidine compounds highlighted their role in inhibiting the SHH signaling pathway. The study reported that these compounds could induce apoptosis in cancer cells, thereby offering a novel approach to cancer treatment.
Mechanism of Action
The mechanism of action of 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Piperidine-Imidazole Scaffold
- 3-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]piperidine dihydrochloride: Differs in the substituent at the imidazole nitrogen (2-methoxyethyl vs. cyclopropylmethyl).
- 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine hydrochloride : Incorporates a sulfonyl group, enhancing electronegativity and hydrogen-bonding capacity, which could influence receptor binding kinetics .
- 4-[1-(Cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride : Cyclobutylmethyl substituent increases steric bulk compared to cyclopropylmethyl, possibly affecting metabolic stability or target affinity .
Piperidine Derivatives with Alternative Heterocycles
- 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride : Features an ethyl linker between piperidine and imidazole, likely improving conformational flexibility .
- VU0155069 : A benzimidazole-piperidine hybrid with a chloro-substituted aromatic system, highlighting the role of halogenation in enhancing binding specificity .
Table 1: Comparative Physicochemical Data
Key Observations :
- Melting Points : Derivatives like 13c exhibit higher melting points (~190°C) due to crystallinity from dimethoxybenzyl groups, whereas imidazole-piperidine salts may have lower thermal stability .
- Spectral Trends : MS-ESI data for intermediates (e.g., m/z 238 ) align with molecular weights of piperidine-imidazole derivatives, aiding structural confirmation.
Pharmacological and Functional Insights
- Dopamine Transporter (DAT) Modulation : BTCP (N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine) demonstrates piperidine-based DAT inhibition, a possible shared mechanism .
- Metabolic Stability : Cyclopropane rings, as in the target compound, are metabolically resistant compared to larger rings (e.g., cyclobutyl), which may undergo faster oxidative degradation .
Biological Activity
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride is a synthetic compound with potential therapeutic applications. Its unique structure, which combines imidazole and piperidine rings, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, pharmacological effects, and potential therapeutic uses.
- Molecular Formula : C12H21Cl2N3
- Molecular Weight : 278.22 g/mol
- CAS Number : 1823872-18-9
The synthesis involves the formation of imidazole and piperidine rings, utilizing various chemical reactions such as oxidation, reduction, and substitution.
The biological activity of 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride is primarily attributed to its interaction with specific receptors and enzymes. It has been studied for its ability to modulate dopamine receptors, particularly the D3 dopamine receptor. Research indicates that this compound may act as a selective agonist, promoting β-arrestin translocation and G protein activation .
Table 1: Interaction with Dopamine Receptors
| Compound | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
|---|---|---|---|
| 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride | TBD | TBD | TBD |
Anticancer Potential
Emerging studies have highlighted the potential of this compound in cancer therapy. It has been shown to inhibit specific cancer-related pathways by targeting proteins such as SMYD2, which is overexpressed in various cancer cell lines. The inhibition of SMYD2 has been associated with reduced tumor growth in xenograft models .
Neuropharmacological Effects
The compound's interaction with dopamine receptors suggests possible applications in treating neurodegenerative disorders and psychiatric conditions. Its selectivity for D3 over D2 receptors may reduce side effects commonly associated with dopamine agonists .
Case Studies
- Dopamine Receptor Modulation : A study demonstrated that 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride effectively modulated D3 receptor activity in vitro, leading to increased β-arrestin recruitment and downstream signaling .
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines indicated that this compound significantly inhibited cell proliferation and induced apoptosis through the inhibition of SMYD2 activity .
Safety and Toxicology
Preliminary toxicological assessments suggest that 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride exhibits a favorable safety profile at therapeutic doses. Further studies are required to fully elucidate its safety in long-term use.
Q & A
What are the recommended analytical techniques for confirming the structural integrity of 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride in synthetic chemistry research?
Basic
To confirm structural integrity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Comparative analysis with reference standards and databases (e.g., PubChem, Reaxys) is critical for spectral matching .
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) observed during characterization?
Advanced
Discrepancies in NMR splitting patterns may arise from conformational flexibility or solvent effects. Employ variable-temperature NMR to assess dynamic behavior or computational modeling (e.g., density functional theory) to predict spectra. Cross-validate with X-ray crystallography if crystalline derivatives are available. Database comparisons (e.g., PISTACHIO, Reaxys) can identify structural analogs for benchmarking .
What safety precautions are critical when handling this compound in laboratory settings?
Basic
Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store in a cool, dry environment (< -20°C for long-term stability) in inert, airtight containers. Follow spill protocols outlined in safety data sheets (SDS), including neutralization with appropriate absorbents .
How should researchers design experiments to assess the compound's stability under varying pH conditions?
Advanced
Conduct kinetic stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C and 37°C. Monitor degradation via HPLC at regular intervals. Use mass spectrometry to identify degradation products. For hydrolytic stability, focus on pH ranges mimicking physiological (pH 7.4) and acidic (pH 1–3) conditions, as cyclopropylmethyl groups may exhibit pH-dependent reactivity .
What synthetic routes are commonly employed for the preparation of this compound?
Basic
The synthesis typically involves:
Imidazole alkylation : Reacting 1H-imidazole with cyclopropylmethyl bromide under basic conditions.
Piperidine functionalization : Coupling the alkylated imidazole with a protected piperidine derivative via nucleophilic substitution.
Salt formation : Treating the free base with HCl to form the dihydrochloride salt. Purification via recrystallization or column chromatography is recommended .
What strategies optimize synthetic yield considering steric hindrance from the cyclopropylmethyl group?
Advanced
To mitigate steric hindrance:
- Use bulky bases (e.g., LDA) to deprotonate the imidazole and enhance nucleophilicity.
- Employ high-dilution conditions during coupling steps to reduce intermolecular aggregation.
- Explore microwave-assisted synthesis to accelerate reaction kinetics and improve regioselectivity .
How can researchers determine the compound's solubility profile for in vitro assays?
Basic
Perform solubility screening in a panel of solvents (e.g., water, DMSO, ethanol) using UV-Vis spectrophotometry or nephelometry. For aqueous solubility, use the shake-flask method with phosphate-buffered saline (PBS) at physiological pH. Report results as mg/mL ± standard deviation across triplicate trials .
What approaches investigate potential off-target interactions in biological systems?
Advanced
Use high-throughput screening (HTS) panels (e.g., kinase or GPCR assays) to assess selectivity. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to off-target proteins. Validate findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic and thermodynamic profiling .
What storage conditions maintain compound stability over extended periods?
Basic
Store the compound in amber glass vials under inert gas (argon or nitrogen) at -20°C. Avoid repeated freeze-thaw cycles. Monitor stability via periodic HPLC analysis, particularly for hygroscopic degradation .
What methodological considerations are critical for scaling up synthesis while minimizing by-product formation?
Advanced
Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (temperature, pH). Optimize mixing efficiency using computational fluid dynamics (CFD). For exothermic reactions, use flow chemistry to enhance heat dissipation. Conduct Design of Experiments (DoE) to identify critical process parameters (CPPs) affecting purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
